Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-
Overview
Description
Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-, also known as Halcinonide, is a potent corticosteroid used primarily for its anti-inflammatory and antipruritic properties. It is commonly used in the treatment of corticosteroid-responsive dermatoses. Halcinonide is marketed under the brand name Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)- and is available in various forms, including creams and ointments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Halcinonide involves multiple steps, starting from the basic steroid structure. The process typically includes halogenation, esterification, and other modifications to introduce the necessary functional groups. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .
Industrial Production Methods
Industrial production of Halcinonide involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. Continuous flow chemistry and microreactor technology are often employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Halcinonide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include elemental halogens (X₂), hydrogen halides (HX), and other oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions typically yield halogenated derivatives of the original compound .
Scientific Research Applications
Halcinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of halogenation and other chemical reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the development of new corticosteroid formulations and treatments for inflammatory conditions.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
The precise mechanism of action of Halcinonide is not fully understood. it is known to possess anti-inflammatory, antipruritic, and vasoconstrictive properties. It may depress the formation, release, and activity of endogenous chemical mediators of inflammation, such as kinins, histamine, liposomal enzymes, and prostaglandins. This is achieved through the induction of phospholipase A₂ inhibitory proteins (lipocortins) and the sequential inhibition of the release of arachidonic acid .
Comparison with Similar Compounds
Similar Compounds
Clobetasol Propionate: Another potent corticosteroid with similar applications but superior efficacy in treating psoriasis.
Betamethasone: A corticosteroid with a similar mechanism of action but different potency and side effect profile.
Fluocinonide: Another corticosteroid used for similar indications but with different pharmacokinetic properties.
Uniqueness
Halcinonide is unique in its specific combination of anti-inflammatory, antipruritic, and vasoconstrictive properties. Its high potency and effectiveness in treating corticosteroid-responsive dermatoses make it a valuable option in dermatological treatments .
Properties
IUPAC Name |
8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNGPZZQDCDFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClFO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859792 | |
Record name | 6b-(Chloroacetyl)-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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